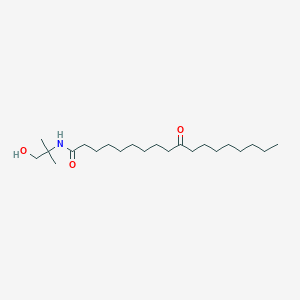
TAFI inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thrombin activatable fibrinolysis inhibitor (TAFI) is a plasma zymogen that, upon activation, becomes a potent attenuator of the fibrinolytic system. It is activated by thrombin, plasmin, or the thrombin/thrombomodulin complex . TAFI inhibitors are compounds designed to antagonize the function of TAFI, thereby promoting fibrinolysis and preventing excessive clot formation. These inhibitors have garnered significant interest due to their potential therapeutic applications in treating thrombotic diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TAFI inhibitors typically involves complex organic synthesis techniques. One common method includes the use of specific reagents and catalysts to achieve the desired molecular structure. For instance, various TAFI concentrations can be activated in Hank’s buffer saline solution with thrombin, thrombomodulin, and calcium chloride .
Industrial Production Methods
Industrial production of TAFI inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .
化学反应分析
Types of Reactions
TAFI inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of TAFI inhibitors include:
Thrombin: A serine protease that plays a key role in the coagulation cascade.
Thrombomodulin: An endothelial cell surface glycoprotein that forms a complex with thrombin.
Calcium Chloride: Used to activate TAFI in various buffer solutions.
Major Products Formed
The major products formed from these reactions are typically the activated forms of TAFI inhibitors, which can then be used in various therapeutic applications .
科学研究应用
TAFI inhibitors have a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of fibrinolysis and coagulation.
Biology: Investigated for their role in cellular processes and interactions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
作用机制
TAFI inhibitors exert their effects by preventing the activation of TAFI, thereby promoting fibrinolysis. The molecular targets of TAFI inhibitors include the active sites of thrombin and thrombomodulin, which are essential for the activation of TAFI. By inhibiting these interactions, TAFI inhibitors enhance the breakdown of fibrin clots and prevent excessive clot formation .
相似化合物的比较
Similar Compounds
Carboxypeptidase B: Similar to TAFI in structure and function but differs in its activation and regulatory mechanisms.
Uniqueness of TAFI Inhibitors
TAFI inhibitors are unique in their ability to specifically target the TAFI activation pathway, making them highly effective in promoting fibrinolysis without affecting other coagulation pathways. This specificity reduces the risk of bleeding complications, which is a common side effect of other anticoagulant therapies .
属性
分子式 |
C10H13N3O2S |
|---|---|
分子量 |
239.30 g/mol |
IUPAC 名称 |
2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13N3O2S/c11-10(12)13-7-3-1-2-6(4-7)8(5-16)9(14)15/h1-4,8,16H,5H2,(H,14,15)(H4,11,12,13) |
InChI 键 |
YHBCRXAIIVZWEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=C(N)N)C(CS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)


![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)







![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)

